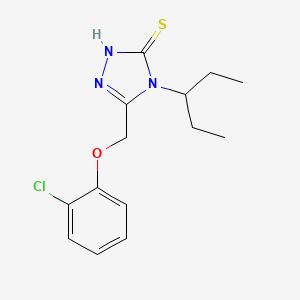
5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol
説明
5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用機序
The exact mechanism of action of 5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activity by interacting with specific enzymes or proteins in the target organism. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in drug metabolism. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol vary depending on the target organism and the concentration of the compound used. In medicinal chemistry, this compound has been shown to have antifungal, antibacterial, and anticancer activity. It has also been found to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to drug-drug interactions.
In agriculture, this compound has been tested for its fungicidal and herbicidal properties. It has been found to inhibit the growth of certain plant diseases and pests.
実験室実験の利点と制限
One advantage of using 5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and study in a laboratory setting. Additionally, this compound has shown promising results in various scientific research applications, which makes it a potentially valuable tool for future research.
One limitation of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols to avoid any adverse effects. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research involving 5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol. In medicinal chemistry, this compound can be further investigated for its potential use as an antifungal, antibacterial, and anticancer agent. It can also be studied for its ability to inhibit the activity of specific enzymes involved in drug metabolism.
In agriculture, this compound can be tested for its potential use as a pesticide against various plant diseases and pests. It can also be studied for its ability to promote plant growth and yield.
In material science, this compound can be further investigated for its potential use as a corrosion inhibitor for metals. It can also be studied for its ability to synthesize new materials with unique properties.
Conclusion:
5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has shown promising results in various scientific research applications. Its simple synthesis method and potential applications in medicinal chemistry, agriculture, and material science make it a valuable tool for future research. However, its potential toxicity and the lack of understanding of its exact mechanism of action should be taken into consideration when using this compound in lab experiments.
科学的研究の応用
5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential use as an antifungal, antibacterial, and anticancer agent. It has also been investigated for its ability to inhibit the activity of certain enzymes, which can lead to the development of new drugs.
In agriculture, 5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has been tested for its fungicidal and herbicidal properties. It has shown potential as a pesticide against various plant diseases and pests.
In material science, this compound has been studied for its ability to act as a corrosion inhibitor for metals. It has also been investigated for its potential use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-pentan-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-3-10(4-2)18-13(16-17-14(18)20)9-19-12-8-6-5-7-11(12)15/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJPUEIYNSDBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=NNC1=S)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129088 | |
| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
725710-58-7 | |
| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725710-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



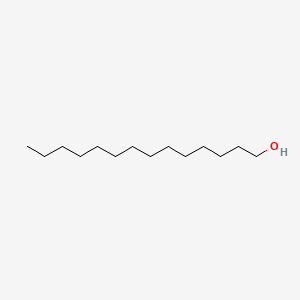
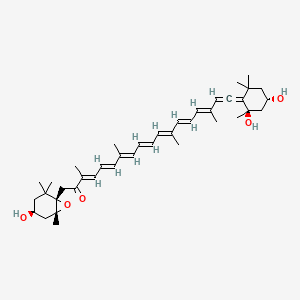
![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B3429058.png)


![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B3429074.png)
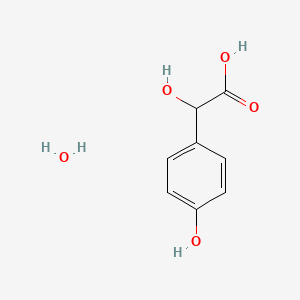


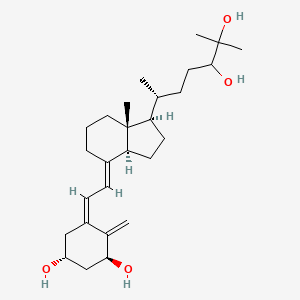

![1-((2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B3429138.png)
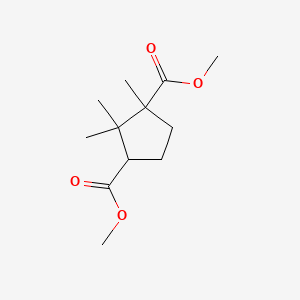
![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B3429145.png)